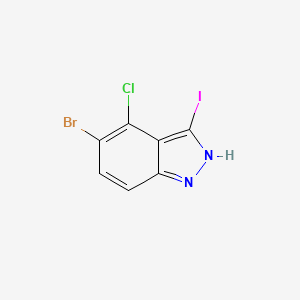
5-Bromo-4-chloro-3-iodo-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound, with the molecular formula C7H3BrClIN2, is characterized by the presence of bromine, chlorine, and iodine atoms attached to the indazole ring, making it a unique and versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of indazole derivatives. For instance, starting with 1H-indazole, selective bromination, chlorination, and iodination can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure precise control over reaction conditions, thereby improving yield and purity. Catalysts and solvents are chosen to minimize byproducts and enhance the efficiency of the halogenation steps .
化学反应分析
Types of Reactions
5-Bromo-4-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
5-Bromo-4-chloro-3-iodo-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
作用机制
The mechanism of action of 5-Bromo-4-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
- 5-Bromo-4-chloro-1H-indazole
- 5-Bromo-3-iodo-1H-indazole
- 5-Bromo-7-ethyl-1H-indazole
- 5-Bromo-3-isopropyl-1H-indazole
Uniqueness
5-Bromo-4-chloro-3-iodo-1H-indazole is unique due to the presence of three different halogens on the indazole ring. This unique substitution pattern provides distinct reactivity and properties compared to other indazole derivatives. The combination of bromine, chlorine, and iodine allows for versatile chemical modifications and potential interactions with a wide range of biological targets .
生物活性
5-Bromo-4-chloro-3-iodo-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its pharmacological properties, molecular interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H4BrClI N2, with a complex structure that includes multiple halogen substitutions on the indazole ring. The presence of these halogens is crucial for its biological activity, as they can influence the compound's interaction with various biological targets.
Pharmacological Properties
The compound has been studied for its interactions with various biological systems, particularly its ability to bind to specific enzymes and receptors. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Effects : There are indications that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown that halogenated indazoles can induce cytotoxicity in various cancer cell lines .
Molecular Interactions
The biological activity of this compound is largely attributed to its ability to interact with critical biological targets. Key findings include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions and contribute to its therapeutic effects.
- Receptor Binding : Studies indicate that it may act as an antagonist or partial agonist at certain receptor sites, which could explain its varied pharmacological effects. For example, it may interact with serotonin receptors, influencing mood and perception .
Data Table: Biological Activities of this compound
Case Studies
Several case studies provide insights into the practical implications of this compound's biological activity:
- Anticancer Study : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to increased apoptosis markers and cell cycle arrest at the G2/M phase .
- Antimicrobial Application : In vitro testing against Gram-positive and Gram-negative bacteria showed promising results, with the compound exhibiting a minimum inhibitory concentration (MIC) comparable to established antibiotics. This highlights its potential for development into a new class of antimicrobial agents.
属性
分子式 |
C7H3BrClIN2 |
|---|---|
分子量 |
357.37 g/mol |
IUPAC 名称 |
5-bromo-4-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12) |
InChI 键 |
JOJDAFMJLWKYIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NNC(=C2C(=C1Br)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















